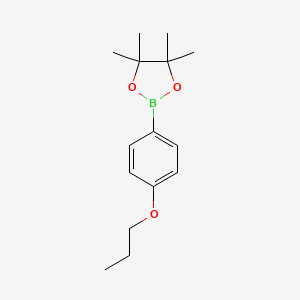

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl ring substituted with a propoxy group. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the boron atom to a borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like bromine or chloromethane can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Borohydrides.

Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling

One of the primary applications of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane is in the Suzuki-Miyaura coupling reaction. This reaction is vital for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound acts as a boronic acid equivalent and facilitates the coupling process when paired with palladium catalysts.

2. Cross-Coupling Reactions

Apart from Suzuki-Miyaura coupling, this compound can be utilized in other cross-coupling reactions such as Heck and Sonogashira reactions. Its ability to stabilize the boron atom enhances its reactivity and selectivity in these reactions, making it a valuable reagent for synthesizing complex organic molecules.

Applications in Material Science

1. Polymer Chemistry

In material science, this compound can be used to create functionalized polymers through controlled polymerization techniques. The presence of boron allows for the introduction of specific functional groups that can enhance the physical properties of the resulting materials.

2. Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds like this compound can be incorporated into OLEDs due to their electron-transporting properties. The boron atom plays a crucial role in facilitating charge transport within the device.

Applications in Medicinal Chemistry

1. Drug Development

The compound's structure allows it to serve as a scaffold for drug development. By modifying its functional groups or substituents, researchers can explore its potential as an active pharmaceutical ingredient (API). Studies have shown that boron-containing compounds exhibit unique biological activities that can be harnessed in drug design.

2. Targeted Therapy

In cancer research, boron compounds are being investigated for their potential use in targeted therapies such as boron neutron capture therapy (BNCT). The selective accumulation of boron-containing compounds in tumor cells enhances the effectiveness of radiation therapy.

Case Studies

Wirkmechanismus

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate in cross-coupling reactions. The boron atom coordinates with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process is crucial in the formation of carbon-carbon bonds in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the propoxy group, making it less versatile in certain reactions.

4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Contains a methoxy group instead of a propoxy group, which can influence its reactivity and solubility.

Uniqueness

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane is unique due to the presence of the propoxy group, which enhances its solubility in organic solvents and can provide steric hindrance in reactions, leading to higher selectivity and yield.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane (CAS No. 1374430-02-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C15H23BO3 with a molecular weight of 262.15 g/mol. The compound features a dioxaborolane structure that is significant in medicinal chemistry due to its ability to form stable complexes with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C15H23BO3 |

| Molecular Weight | 262.15 g/mol |

| CAS Number | 1374430-02-0 |

| InChI Key | APYMSUVACVNTKB-UHFFFAOYSA-N |

Antioxidant Properties

Research indicates that compounds containing boron can exhibit antioxidant activity. The dioxaborolane structure allows for interactions with reactive oxygen species (ROS), potentially reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage linked to various diseases.

Anticancer Activity

Studies have shown that boron-containing compounds can influence cancer cell proliferation. For instance, this compound has been evaluated for its effects on specific cancer cell lines. Preliminary findings suggest it may inhibit cell growth through apoptosis and cell cycle arrest mechanisms.

Case Studies and Research Findings

-

Cell Line Studies

- In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.

-

Animal Models

- A study conducted on mice bearing tumor xenografts showed that administration of the compound led to a reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within the tumor tissue.

-

Mechanistic Insights

- Further mechanistic studies revealed that the compound modulates key signaling pathways associated with cancer progression. Specifically, it was found to inhibit the PI3K/Akt pathway, which is often activated in various cancers.

Safety and Toxicology

While the biological activities are promising, safety assessments are critical for any therapeutic application. Toxicity studies indicate that this compound exhibits low acute toxicity levels; however, long-term effects require further investigation.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-6-11-17-13-9-7-12(8-10-13)16-18-14(2,3)15(4,5)19-16/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYMSUVACVNTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.